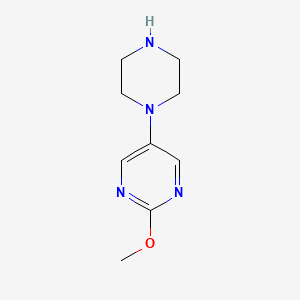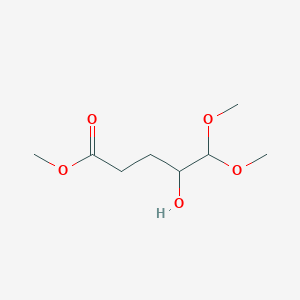
Methyl 4-hydroxy-5,5-dimethoxypentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-5,5-dimethoxypentanoate is an organic compound with a unique structure that includes both hydroxyl and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-5,5-dimethoxypentanoate typically involves the esterification of 4-hydroxy-5,5-dimethoxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the acid and methanol are continuously fed into the reactor, and the ester is continuously removed. This process allows for high efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-hydroxy-5,5-dimethoxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4-oxo-5,5-dimethoxypentanoic acid.
Reduction: 4-hydroxy-5,5-dimethoxypentanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
科学的研究の応用
Methyl 4-hydroxy-5,5-dimethoxypentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 4-hydroxy-5,5-dimethoxypentanoate exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a benzoate core.
Methyl 4-hydroxy-3,5-dimethylbenzoate: Similar structure with methyl groups instead of methoxy groups.
Uniqueness
Methyl 4-hydroxy-5,5-dimethoxypentanoate is unique due to its pentanoate backbone and the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C8H16O5 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
methyl 4-hydroxy-5,5-dimethoxypentanoate |
InChI |
InChI=1S/C8H16O5/c1-11-7(10)5-4-6(9)8(12-2)13-3/h6,8-9H,4-5H2,1-3H3 |
InChIキー |
LUVCVDDTAYIWEZ-UHFFFAOYSA-N |
正規SMILES |
COC(C(CCC(=O)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)


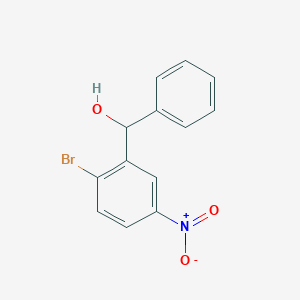
![4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline](/img/structure/B13878441.png)
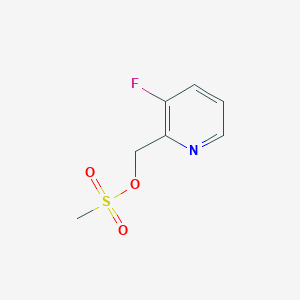
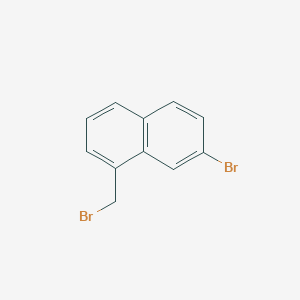
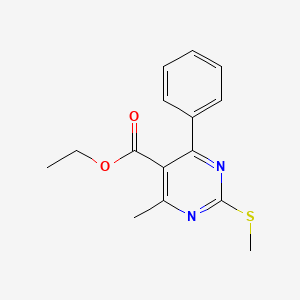
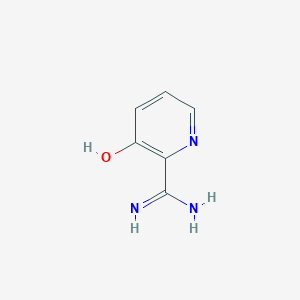


![3-Phenylpyrimido[2,1-a]isoquinolin-4-one](/img/structure/B13878477.png)
